molecular formula C17H10N2O6 B3060308 (4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 21873-12-1

(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B3060308
CAS No.: 21873-12-1
M. Wt: 338.27 g/mol
InChI Key: QBQIKAXJQIMVPH-SDQBBNPISA-N
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Description

This compound belongs to the class of benzylidene-oxazol-5(4H)-ones, characterized by a planar oxazolone core substituted with a benzylidene moiety. The Z-configuration at the exocyclic double bond (C4=C) is critical for its stereoelectronic properties and reactivity . The 6-nitro-1,3-benzodioxol-5-yl group introduces strong electron-withdrawing and steric effects, distinguishing it from simpler phenyl-substituted analogs.

Properties

IUPAC Name

(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O6/c20-17-12(18-16(25-17)10-4-2-1-3-5-10)6-11-7-14-15(24-9-23-14)8-13(11)19(21)22/h1-8H,9H2/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQIKAXJQIMVPH-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21873-12-1
Record name NSC74329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

The compound (4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one is a member of the oxazolone family, characterized by its unique structural features that confer significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

  • Benzodioxole Ring : Known for its role in enhancing biological activity.
  • Nitrophenyl Group : Contributes to the compound's reactivity and interaction with biological targets.
  • Oxazolone Moiety : Essential for the biological properties observed in various studies.

Antimicrobial Activity

Research indicates that derivatives of oxazolones exhibit varying degrees of antimicrobial activity. A study demonstrated that certain oxazolone derivatives showed comparable antibacterial effects to established antibiotics like norfloxacin and chloramphenicol against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
This compoundModerate
Oxazolone Derivative AStrong
Oxazolone Derivative BComparable to standard drugs

Anti-inflammatory Activity

The anti-inflammatory potential of oxazolones has been highlighted in several studies. For instance, compounds similar to this compound exhibited significant inhibition of COX enzymes, with some derivatives showing IC50 values lower than that of celecoxib, a standard anti-inflammatory drug .

CompoundIC50 (μM)Reference
Celecoxib50
Oxazolone Derivative C24
Oxazolone Derivative D19

Analgesic Activity

The analgesic properties have been evaluated using various pharmacological tests. A study reported that certain oxazolones significantly reduced pain responses in animal models through mechanisms likely involving central nervous system pathways .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their function.
  • Receptor Interaction : It could act as an antagonist at specific receptors involved in pain and inflammation signaling pathways.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Analgesic Efficacy : In a controlled study involving various oxazolone derivatives, significant analgesic effects were observed through writhing tests and hot plate tests. The most effective compounds were noted to have structural similarities to this compound .
  • Acute Toxicity Assessment : An acute toxicity study indicated low toxicity levels for synthesized oxazolone derivatives when tested on mice, suggesting a favorable safety profile for further pharmacological development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substitutents

Key analogs include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) CAS Number Key References
(4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one R1 = H, R2 = H 251.27 38879-46-8
(4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one R1 = CH₃, R2 = H 265.31 16352-73-1
(4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one R1 = OCH₃, R2 = OCH₃ 327.34 5415-56-5
(4Z)-4-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one R1 = NO₂ (benzodioxole), R2 = H ~357.30 (calculated) Not available N/A

Key Observations :

  • Electronic Effects : The nitro group in the target compound enhances electron deficiency at the benzylidene moiety compared to methoxy (electron-donating) or methyl (neutral) substituents in analogs . This may influence reactivity in cycloaddition or nucleophilic substitution reactions.
Comparison with Thiazol-4(5H)-one Derivatives

Compounds like (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (e.g., 6a–j) share similar benzylidene motifs but differ in the heterocyclic core (thiazole vs. oxazole). Key differences include:

  • Reactivity : Thiazolones exhibit greater nucleophilicity at the sulfur atom, enabling diverse functionalization pathways (e.g., alkylation, oxidation) compared to oxazolones .
  • Biological Activity : Thiazol-4(5H)-ones are more frequently reported as antimicrobial or anticancer agents, while oxazol-5(4H)-ones are often intermediates in peptide synthesis .

Research Findings and Data

Example :

(4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one: Yield = 85%, m.p. = 182–184°C .  
Crystallographic Analysis

Single-crystal X-ray diffraction (e.g., SHELX, WinGX) confirms the Z-configuration and planar geometry of benzylidene-oxazolones . For example:

  • (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one: Crystallizes in the monoclinic space group P2₁/c with a dihedral angle of 8.2° between the oxazolone and benzylidene planes .

Challenges and Limitations

  • Stereochemical Purity: The Z-configuration must be rigorously confirmed via NOESY NMR or X-ray crystallography to avoid misassignment, as seen in corrigenda for related compounds .
  • Solubility : Nitro-substituted derivatives exhibit lower solubility in polar solvents compared to methoxy analogs, complicating biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one
Reactant of Route 2
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(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

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